

An In-depth Technical Guide to *tert*-Butyl Methylcarbamate

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Compound of Interest

Compound Name: *tert*-Butyl methylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on ***tert*-Butyl methylcarbamate**, a key reagent and building block in modern organic synthesis and pharmaceutical development. Its primary role is often as a protected form of a methylamine group, utilizing the robust yet readily cleavable *tert*-butoxycarbonyl (Boc) protecting group. This compound is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Core Molecular Data

The fundamental molecular properties of ***tert*-Butyl methylcarbamate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

Property	Value	Citation
Molecular Formula	C ₆ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	131.17 g/mol	[1][2][3]
CAS Number	16066-84-5	[1][2]
Alternate Names	Methyl-carbamic acid tert-butyl ester	[1][4]
Physical Form	Solid or Oil	[3][5]
Solubility	Soluble in Dichloromethane (DCM) and Methanol	[5]

Application in Drug Development

The carbamate functional group is a prevalent structural motif in medicinal chemistry, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[6] The tert-butyl carbamate, or Boc group, is one of the most common amine-protecting groups used in organic synthesis.[7]

Specifically, **tert-Butyl methylcarbamate** serves as a crucial intermediate. For instance, it is used as a substituent in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1), which are key targets in cancer therapy.[5]

General Synthesis Protocol

The following protocol outlines a general and widely used method for the synthesis of **tert-Butyl methylcarbamate** via the reaction of Di-tert-butyl dicarbonate with methylamine.[5] This procedure is valued for its high yield and the typically high purity of the resulting product.

Materials:

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Monomethylamine (solution in a suitable solvent, e.g., THF or water)

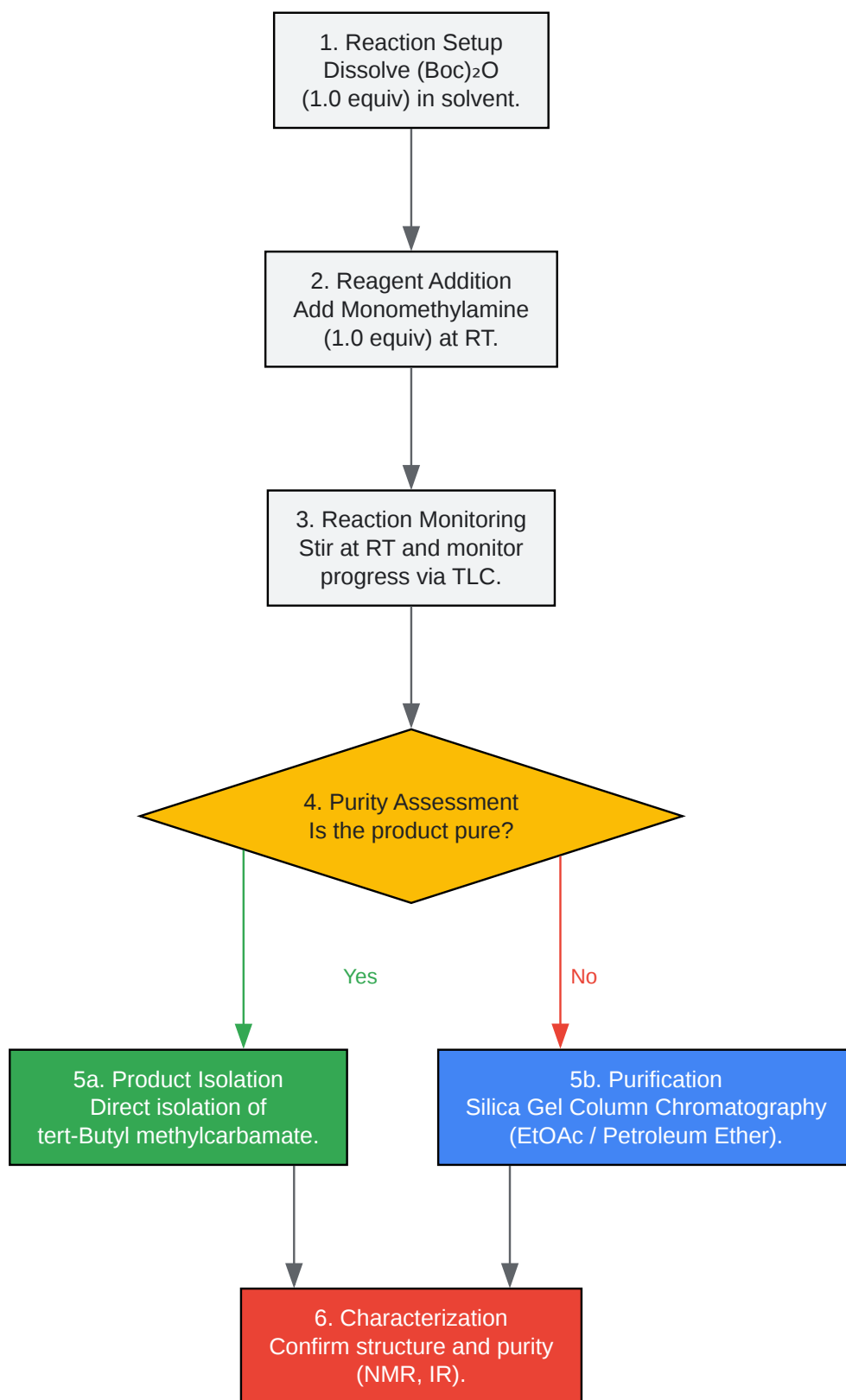
- Reaction solvent (e.g., Dichloromethane, Methanol)
- Ethyl acetate (for chromatography)
- Petroleum ether (for chromatography)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve Di-tert-butyl dicarbonate (1.0 equivalent) in the chosen reaction solvent.
- **Reagent Addition:** To the stirred solution, add monomethylamine (1.0 equivalent) at room temperature.
- **Reaction Monitoring:** The reaction is carried out with continuous stirring. The progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.^[5]
- **Workup and Purification:**
 - In many cases, the purity of the resulting **tert-Butyl methylcarbamate** is sufficient without further purification.^[5]
 - If impurities are detected via TLC, the product can be purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio).^[5]
- **Characterization:** The final product should be characterized to confirm its identity and purity using standard analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[5]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **tert-Butyl methylcarbamate** as described in the protocol above.



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Caption: Synthesis workflow for **tert-Butyl methylcarbamate**.

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